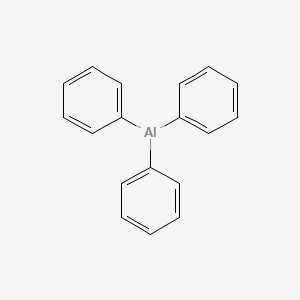

Aluminum, triphenyl-

Description

The exact mass of the compound Aluminum, triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Aluminum, triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

triphenylalumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C6H5.Al/c3*1-2-4-6-5-3-1;/h3*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPMDTQDAXRDGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Al](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Al | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232967 | |

| Record name | Aluminum, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

841-76-9 | |

| Record name | Aluminum, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylaluminum | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Laboratory Synthesis of Triphenylaluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylaluminum (TPA) is a versatile and highly reactive organoaluminum reagent with significant applications in organic synthesis and catalysis.[1] Its utility as a Lewis acid and a phenylating agent makes it a valuable tool in academic and industrial research, particularly in the development of novel pharmaceuticals.[1] This technical guide provides an in-depth overview of the most common and practical methods for the laboratory-scale synthesis of triphenylaluminum. Detailed experimental protocols, comparative data on reaction parameters, and safety considerations are presented to enable researchers to safely and efficiently produce this important compound.

Introduction

Triphenylaluminum, with the chemical formula Al(C₆H₅)₃, is a white crystalline solid that is highly sensitive to air and moisture.[2] Its reactivity stems from the electron-deficient nature of the aluminum center, which readily accepts electron pairs, making it a potent Lewis acid.[1] This property is harnessed in a variety of chemical transformations, including as a catalyst for polymerization reactions and in asymmetric aryl additions to carbonyl compounds.[1]

This guide focuses on two primary synthetic routes for the preparation of triphenylaluminum in a laboratory setting: the reaction of diphenylmercury with aluminum metal and the reaction of a Grignard reagent with an aluminum halide. Each method is presented with a detailed experimental protocol, a summary of key quantitative data, and a workflow diagram for clarity.

Synthesis via Transmetalation from Diphenylmercury

This classical method, detailed in Organic Syntheses, involves the reaction of diphenylmercury with aluminum metal in a high-boiling aromatic solvent.[3] The reaction proceeds via a transmetalation, where the phenyl groups are transferred from mercury to aluminum.

Overall Reaction

3 Hg(C₆H₅)₂ + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg

Experimental Protocol

Caution: This procedure involves mercury compounds, which are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

-

Apparatus Setup: A 500-mL, one-necked flask equipped with a side arm for nitrogen inlet and a reflux condenser is assembled. The top of the condenser is fitted with a T-tube to maintain a positive pressure of inert gas throughout the reaction.[3]

-

Drying: The entire apparatus, containing 12 g (0.44 g-atom) of aluminum wool, is thoroughly dried by flaming under a stream of prepurified nitrogen and then cooled to room temperature.[3]

-

Reagent Addition: In a nitrogen-filled dry box, 80 g (0.23 mole) of diphenylmercury is evenly spread over the aluminum wool in the reaction flask. 340 mL of sodium-dried xylene is then added.[3]

-

Reaction: The flask is returned to the condenser and immersed in a preheated oil bath maintained at 140–150 °C. The mixture is refluxed for 24 hours.[3]

-

Solvent Removal: After reflux, the condenser is drained of water and connected to a vacuum system via a dry ice trap. The xylene is distilled off under reduced pressure (20–30 mm).[3]

-

Isolation of Crude Product: The flask is cooled to room temperature, and nitrogen is readmitted. The flask is then transferred to a dry box, and the nearly dry solid residue is transferred to a Soxhlet extraction thimble.[3]

-

Soxhlet Extraction: The product is extracted with 250 mL of dry diethyl ether in a dried Soxhlet apparatus for 15–20 hours. During this time, white crystals of triphenylaluminum etherate precipitate in the extraction flask.[3]

-

Purification: The ether is decanted from the crystals in a dry box, and the crystals are washed with several small portions of dry ether. The triphenylaluminum etherate is dried at 25 °C under reduced pressure.[3]

-

Removal of Ether: To obtain pure triphenylaluminum, the etherate is heated at 150 °C under high vacuum (0.1 mm) for approximately 13 hours to remove the coordinated ether.[3]

Data Presentation

| Parameter | Value | Reference |

| Yield | 59–70% | [3] |

| Melting Point (Etherate) | 126–130 °C | [3] |

| Melting Point (Pure) | 229–232 °C | [3] |

| Reaction Temperature | 140–150 °C | [3] |

| Reaction Time | 24 hours | [3] |

Experimental Workflow

References

"triphenylaluminum chemical properties and reactivity"

An In-depth Technical Guide to the Chemical Properties and Reactivity of Triphenylaluminum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylaluminum (TPA), with the chemical formula C₁₈H₁₅Al, is a highly reactive organoaluminum compound that serves as a potent Lewis acid and a valuable reagent in organic synthesis and materials science.[1][2] Characterized as a white crystalline solid, its utility is underscored by its extreme sensitivity to air and moisture, necessitating specialized handling procedures under inert atmospheres.[1][2][3] This guide provides a comprehensive overview of the core chemical properties, reactivity, and experimental protocols associated with triphenylaluminum, tailored for professionals in research and development.

Chemical and Physical Properties

Triphenylaluminum's physical properties are fundamental to its handling and application in various chemical processes. The compound is a white crystalline solid, and its thermal behavior has been a subject of some discrepancy in reported literature, likely due to variances in purity and measurement conditions.[1][3][4] It is readily soluble in anhydrous, non-protic organic solvents such as toluene, chloroform, and ethers.[1] In solution, its structure is highly dependent on the solvent; it exists as a dimer in hydrocarbon solvents, connected by bridging phenyl groups, but forms monomeric complexes in coordinating solvents like tetrahydrofuran (THF).[1][5]

Table 1: Physical and Chemical Properties of Triphenylaluminum

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅Al | [1][4][6] |

| Molecular Weight | 258.3 g/mol | [1][2][6] |

| Appearance | White crystalline solid | [1][2][3] |

| Melting Point | 229–232 °C (after sublimation); 237 °C | [1][3][4] |

| Boiling Point | 245 °C (Note: Decomposition may occur) | [1] |

| Density | 0.868 g/mL at 25 °C (as a 1 M solution in dibutyl ether) | [1][3][4] |

| Flash Point | 17 °C (62.6 °F) | [3][4] |

| Solubility | Soluble in anhydrous organic solvents (dibutyl ether, chloroform, toluene). Insoluble and reacts vigorously with water. | [1] |

| Enthalpy of Sublimation | 41 ± 1 kcal/mol (at 455 K) | [7] |

| CAS Number | 841-76-9 | [1][3][4] |

Reactivity and Chemical Behavior

The reactivity of triphenylaluminum is dominated by the polarized aluminum-carbon bond and the electron-deficient nature of the aluminum center, which imparts strong Lewis acidity.[1][2]

Reactivity with Air and Water

Triphenylaluminum is extremely reactive with both air and water. It is a pyrophoric compound, meaning it can ignite spontaneously upon exposure to air.[6] This necessitates that all handling and storage be conducted under a dry, inert atmosphere such as nitrogen or argon.[8]

The reaction with water is immediate, vigorous, and highly exothermic, sometimes described as explosive.[8][9] This hydrolysis reaction produces aluminum hydroxide and benzene.[1] This extreme water sensitivity precludes the use of any protic solvents in reactions involving triphenylaluminum.[1]

Lewis Acidity and Complex Formation

As a potent Lewis acid, triphenylaluminum readily accepts electron pairs from donor molecules to form stable complexes.[2] This behavior is crucial for its role in catalysis. For instance, it forms adducts with ethers, amines, and other Lewis bases.[5] In solvents like THF, the formation of a monomeric AlPh₃(THF) complex enhances its reactivity in certain catalytic applications compared to its dimeric form in non-coordinating solvents.[1]

Role in Organic Synthesis and Polymerization

Triphenylaluminum is a versatile reagent in organic synthesis. It serves as a catalyst for the polymerization of vinyl compounds and facilitates various dehydration and alkylation reactions.[1] It can also act as a strong reducing agent.[3] Its reaction with carbonyl compounds, such as the radical reaction observed with benzophenone, highlights its utility in forming new carbon-carbon bonds.[1]

Experimental Protocols and Methodologies

Due to its hazardous nature, working with triphenylaluminum requires meticulous attention to safety and adherence to established protocols.

Safety and Handling

Caution! Triphenylaluminum is pyrophoric and reacts violently with water.[8] All operations must be performed in a well-maintained, nitrogen-filled glovebox or under a continuous flow of inert gas using Schlenk line techniques.[8]

-

Personal Protective Equipment (PPE): Wear flame-retardant laboratory coats, chemical-resistant gloves, and safety glasses or a face shield.[4]

-

Inert Atmosphere: Ensure all glassware is rigorously dried by flaming under vacuum or oven-drying, and the entire apparatus is purged with dry nitrogen or argon before introducing the reagent.[8]

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from heat, ignition sources, and moisture.[10]

-

Fire Extinguishing: In case of fire, use a Class D fire extinguisher (for combustible metals). DO NOT USE WATER, carbon dioxide, or halogenated extinguishers. [4]

Synthesis of Triphenylaluminum via Transmetalation

A common laboratory-scale synthesis involves the transmetalation reaction between diphenylmercury and aluminum metal.[1][8] The following protocol is adapted from the procedure published in Organic Syntheses.[8]

Reaction: 3 Hg(C₆H₅)₂ + 2 Al → 2 Al(C₆H₅)₃ + 3 Hg[2]

Materials:

-

Aluminum wool (12 g, 0.44 g-atom)

-

Diphenylmercury (80 g, 0.23 mole)

-

Sodium-dried xylene (340 mL)

-

Anhydrous diethyl ether (250 mL)

Procedure:

-

Apparatus Setup: A 500-mL one-necked flask with a side arm for nitrogen inlet is fitted with a reflux condenser. The entire system is thoroughly dried by flaming under a slow stream of nitrogen.[8]

-

Reaction Initiation: Inside a nitrogen-filled glovebox, the flask is charged with aluminum wool and diphenylmercury. Sodium-dried xylene is added, and the flask is re-attached to the condenser.[8]

-

Reflux: The reaction mixture is heated in an oil bath maintained at 140–150 °C and allowed to reflux for 24 hours under a positive pressure of nitrogen.[8]

-

Solvent Removal: After cooling to room temperature, the xylene is removed by distillation under reduced pressure (20–30 mm Hg).[8]

-

Extraction: The remaining solid, containing the product and elemental mercury, is transferred to a Soxhlet extraction thimble inside a glovebox. The product is extracted with anhydrous diethyl ether for 15–20 hours. During this time, white crystals of the triphenylaluminum etherate precipitate in the extraction flask.[8]

-

Isolation of Etherate: The ether is decanted, and the crystals are washed with small portions of dry ether. The triphenylaluminum etherate is then dried at 25 °C under reduced pressure.[8]

-

Purification (Sublimation): To obtain pure, ether-free triphenylaluminum, the etherate is heated to 150 °C under high vacuum (0.1 mm Hg). The triphenylaluminum sublimes and can be collected on a cold finger or in a cooler part of the apparatus, yielding the final product with a melting point of 229–232 °C.[1]

Visualization of Workflows and Reactions

Diagrams created using Graphviz provide clear visual representations of key processes involving triphenylaluminum.

References

- 1. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]

- 2. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]

- 3. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aluminum,triphenyl- [webbook.nist.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to CAS Number 841-76-9: Triphenylaluminum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylaluminum (TPA), identified by CAS number 841-76-9, is an organoaluminum compound with the chemical formula (C₆H₅)₃Al or C₁₈H₁₅Al.[1][2] First synthesized in 1951, it presents as a white crystalline solid.[1][3] TPA is a potent Lewis acid and is highly valued in organic and organometallic chemistry for its role as a catalyst and reagent.[1][3] Its high reactivity, particularly with water and air, necessitates careful handling under inert atmospheric conditions.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Triphenylaluminum.

Core Properties and Data

Triphenylaluminum is a monomeric compound in the vapor phase and in toluene solution, though it can form aggregates in other solvents like diethyl ether.[3] It is highly reactive and pyrophoric, catching fire spontaneously when exposed to air.[5]

Table 1: Physicochemical Properties of Triphenylaluminum

| Property | Value | Source(s) |

| CAS Number | 841-76-9 | [1][3] |

| Molecular Formula | C₁₈H₁₅Al | [1][2] |

| Molecular Weight | 258.29 g/mol | [2] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 237 °C | [2][6] |

| 229–232 °C (after sublimation) | [3][4] | |

| Boiling Point | 78.8 °C at 760 mmHg | [2][7] |

| 245 °C | [3] | |

| Density | 0.868 g/mL at 25 °C (for 1 M solution in dibutyl ether) | [3] |

| Flash Point | 17 °C | [2][6] |

| Vapor Pressure | 101 mmHg at 25 °C | [2][7] |

Table 2: Solubility of Triphenylaluminum

| Solvent | Solubility | Notes | Source(s) |

| Water | Insoluble (reacts violently) | Undergoes immediate and vigorous hydrolysis to form aluminum hydroxide and benzene. | [3] |

| Alcohols | Incompatible (reacts) | Reacts with protic solvents. | [3] |

| Dibutyl ether | Soluble | Commercially available as a 1 M solution. | [3] |

| Toluene | Soluble | Used as a solvent for synthesis and isolation. | [3] |

| Chloroform | Soluble | [3] | |

| Xylene | Soluble | Used as a solvent in synthesis. | [3][4] |

| Diethyl Ether | Soluble | Forms a tetramer in this solvent. | [3] |

Table 3: Spectroscopic and Crystallographic Data for Triphenylaluminum

| Data Type | Key Features | Source(s) |

| ¹H NMR | Multiplets at δ 7.80-7.76 ppm (6H, ortho-protons) and δ 7.34-7.30 ppm (9H, meta/para-protons) in CDCl₃. | [3][8] |

| ¹³C NMR | Signals at δ 146.74, 137.99, 127.50, and 127.06 ppm in CDCl₃. The carbon attached to aluminum is the most downfield. | [3][8] |

| IR Spectroscopy | Al-C stretching vibrations in the 700-500 cm⁻¹ range. | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/c | [3] |

| Unit Cell Parameters | a = 9.649(2) Å, b = 12.966(3) Å, c = 16.038(4) Å, β = 104.210(4)° | [3] |

Experimental Protocols

Several methods exist for the synthesis of Triphenylaluminum. The most detailed and reliable protocol is the mercury-aluminum transmetallation method, as described in Organic Syntheses.

Synthesis of Triphenylaluminum via Mercury-Aluminum Transmetallation

This procedure involves the reaction of diphenylmercury with aluminum wool.[3][4]

Materials and Equipment:

-

500-mL one-necked flask with a side arm

-

Reflux condenser

-

Nitrogen gas inlet

-

Oil bath

-

Vacuum system with a cold trap

-

Soxhlet extraction apparatus

-

Aluminum wool (12 g, 0.44 g-atom)

-

Diphenylmercury (80 g, 0.23 mole)

-

Sodium-dried xylene (340 mL)

-

Anhydrous diethyl ether (250 mL)

-

Nitrogen-filled dry box

Procedure:

-

Reaction Setup: All operations must be conducted under an inert atmosphere of prepurified nitrogen.[4] A 500-mL flask containing 12 g of aluminum wool is fitted with a reflux condenser and dried by flaming while purging with nitrogen.[4]

-

Charging Reactants: The flask is transferred to a nitrogen-filled dry box. 80 g of diphenylmercury is added and spread over the aluminum wool, followed by the addition of 340 mL of sodium-dried xylene.[4]

-

Reaction: The flask is returned to the condenser and heated in an oil bath at 140–150 °C to reflux for 24 hours.[4]

-

Solvent Removal: After cooling to room temperature, the xylene is removed by vacuum distillation (20–30 mm Hg).[4]

-

Extraction: The remaining solid is transferred to a Soxhlet extraction thimble inside a dry box and extracted with 250 mL of anhydrous diethyl ether for 15–20 hours. During this time, white crystals of triphenylaluminum etherate precipitate in the flask.[4]

-

Isolation of Etherate: The ether is decanted, and the crystals are washed with small portions of dry ether. The triphenylaluminum etherate is then dried at 25 °C under reduced pressure, yielding a product with a melting point of 126–130 °C.[4]

-

Purification: The ether of crystallization is removed by heating the etherate at 150 °C under high vacuum (0.1 mm Hg) for approximately 13 hours. This yields pure triphenylaluminum with a melting point of 229–232 °C. The final yield is 23–27 g (59–70%).[4]

Other Synthetic Routes:

-

From Phenylmagnesium Bromide: The reaction of aluminum chloride with phenylmagnesium bromide in anhydrous benzene is a common laboratory-scale preparation.[3]

-

From Phenyllithium: Phenyllithium reacts with aluminum chloride in anhydrous ether or THF to produce Triphenylaluminum.[3][4]

Applications in Research and Development

Triphenylaluminum's primary utility stems from its strong Lewis acidic character.

-

Catalysis: It is widely used as a catalyst or co-catalyst in polymerization reactions, particularly for vinyl compounds.[1][3][4]

-

Organic Synthesis: TPA is an effective reagent for various organic transformations. When paired with pinacolborane, it catalyzes the hydroboration of carbonyls, imines, and alkynes.[1][3] It also facilitates asymmetric aryl additions to aldehydes and ketones.[3]

-

Materials Science: It serves as a precursor for the formation of aluminum-containing materials and complexes.[1][3]

Biological Activity and Safety

While Triphenylaluminum itself is not a therapeutic agent, the biological activity of aluminum compounds is an area of research. Aluminum exposure has been associated with neurotoxic effects, potentially through mechanisms like oxidative stress and mitochondrial dysfunction.[1] The bioavailability of aluminum can be influenced by complexation with biological ligands such as citrate.[1]

Safety and Handling: Triphenylaluminum is a hazardous substance and must be handled with extreme caution.[1]

-

Hazards: Highly flammable, pyrophoric (ignites spontaneously in air), and reacts violently with water, releasing flammable gases.[5] It causes severe skin burns and eye damage.[5]

-

Handling: All manipulations should be performed in a glovebox or using Schlenk line techniques under an inert atmosphere (nitrogen or argon).[1] Anhydrous solvents are essential.[1]

-

Storage: Store in a tightly closed container under an inert gas, away from heat, moisture, and sources of ignition.[7]

Visualizations

Caption: Overview of Triphenylaluminum properties, synthesis, and applications.

Caption: Workflow for the synthesis of Triphenylaluminum via transmetallation.

Caption: Role of Triphenylaluminum as a Lewis acid in catalytic reactions.

References

- 1. Aluminum, triphenyl- | 841-76-9 | Benchchem [benchchem.com]

- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]

- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ALUMINUM TRIPHENYL CAS#: 841-76-9 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture of Triphenylaluminum: A Dimeric Structure Forged by Electron-Deficient Bonds

A comprehensive analysis of the solid-state structure of triphenylaluminum reveals a fascinating dimeric arrangement, [Al(C₆H₅)₃]₂, characterized by bridging phenyl groups that create an electron-deficient, three-center two-electron bonding scenario. This technical guide delves into the crystallographic data, experimental methodologies, and structural intricacies of this organoaluminum compound, providing valuable insights for researchers and professionals in chemical synthesis and materials science.

Triphenylaluminum, in its solid form, eschews a simple monomeric existence in favor of a more complex dimeric structure. This association is a direct consequence of the electron-deficient nature of the aluminum center, which seeks to satisfy its coordination sphere through the formation of bridging bonds with the phenyl ligands of an adjacent molecule. The resulting centrosymmetric dimer features a planar Al₂C₂ core, a defining characteristic of its solid-state architecture.[1][2]

Crystallographic and Structural Data at a Glance

The precise geometry of the triphenylaluminum dimer has been elucidated through single-crystal X-ray diffraction studies. These investigations have provided a wealth of quantitative data that define the molecule's three-dimensional structure. Key crystallographic and bond-related parameters are summarized in the tables below.

Crystallographic Data

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 9.565 Å |

| b | 10.813 Å |

| c | 8.328 Å |

| α | 106.2° |

| β | 111.8° |

| γ | 102.3° |

| Z | 1 (dimer) |

Data sourced from the crystal structure of di-µ-phenyl-bis(diphenylaluminium).[3]

Key Bond Distances and Angles

| Parameter | Value |

| Al-Al Distance | 2.702 Å |

| Al-C (bridging) | 2.182 Å |

| Al-C (terminal) | 1.958 Å |

| Al-C-Al Angle | 76.5° |

| Dihedral Angle (Al₂C₂ core to bridging phenyl) | 84.4° |

Data sourced from crystallographic studies of triphenylaluminum.[1][3]

The Bridging Phenyl Groups: A Unique Bonding Arrangement

The cornerstone of the triphenylaluminum dimer is the presence of two phenyl groups that bridge the two aluminum atoms.[4] This arrangement leads to a distorted tetrahedral coordination geometry around each aluminum atom. The bridging phenyl groups are oriented nearly perpendicular to the vector connecting the two aluminum atoms.[2][3] This orientation is believed to be favored not only due to steric considerations but also through a supplementary electronic interaction where the π-electrons of the phenyl rings donate into the electron-deficient aluminum centers.[2]

The Al-C bonds within the dimer exhibit distinct characteristics. The Al-C bonds to the terminal phenyl groups are shorter, while the Al-C bonds involving the bridging phenyl groups are significantly longer, reflecting their involvement in the three-center two-electron bonds.[3] The acute Al-C-Al bond angle is a hallmark of such electron-deficient bridging systems.[3]

Experimental Determination of the Solid-State Structure

The elucidation of the triphenylaluminum dimer structure was accomplished through single-crystal X-ray crystallography. The following outlines the general experimental protocol employed in such an analysis.

Experimental Workflow

References

- 1. The crystal structure of triphenylaluminium - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 2. Crystal structure and quantum-chemical calculations of a trimethylaluminium–THF adduct - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]

- 4. The crystal structure of triphenylaluminium - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

Triphenylaluminum: A Technical Guide to its Lewis Acid Characteristics

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylaluminum (TPA), a dimeric organoaluminum compound in its ground state, is a potent Lewis acid that plays a pivotal role in a myriad of chemical transformations. Its electron-deficient aluminum center readily accepts electron pairs from Lewis bases, enabling it to function as a powerful catalyst and stoichiometric reagent in organic synthesis. This guide provides an in-depth technical overview of the Lewis acid properties of triphenylaluminum, detailing its structural characteristics, quantitative measures of its acidity, experimental protocols for its characterization, and its mechanistic role in key organic reactions. This document is intended to serve as a comprehensive resource for professionals leveraging organoaluminum chemistry in research and development.

Structural and Electronic Properties

In non-coordinating solvents and the solid state, triphenylaluminum exists as a dimer, [Al(C₆H₅)₃]₂, where two aluminum centers are bridged by the ipso-carbons of two phenyl groups. This dimerization partially alleviates the electron deficiency of the aluminum atoms. However, in the presence of Lewis bases (L), this equilibrium readily shifts to form a monomeric Lewis acid-base adduct (Ph₃Al-L).

The monomeric form of TPA is trigonal planar, with the aluminum atom at the center. The aluminum atom is sp² hybridized, leaving a vacant p-orbital perpendicular to the plane of the molecule. This low-energy vacant orbital is the primary locus of its Lewis acidity, acting as the lowest unoccupied molecular orbital (LUMO) and readily accepting electron density from nucleophilic species.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. These metrics are crucial for comparing the reactivity of TPA with other Lewis acids and for predicting its behavior in chemical reactions.

Table 1: Quantitative Lewis Acidity Parameters for Triphenylaluminum and Related Compounds

| Parameter | Value | Method | Comments and References |

| Dimerization Enthalpy (Monomer → 0.5 Dimer) | ~ -13 to -16 kcal/mol | Calorimetry / van't Hoff Analysis | This value represents the stabilization gained by dimerization, which must be overcome for the monomer to act as a Lewis acid. |

| Gutmann-Beckett Number (AN) | Estimated ~70-80 | ³¹P NMR Spectroscopy | While a specific value for TPA is not widely cited, it is expected to be comparable to other triorganoaluminum compounds and stronger than trialkylaluminum species due to the electron-withdrawing nature of the phenyl groups. For context, AlCl₃ has an AN of 87.[1] |

| Fluoride Ion Affinity (FIA) | ~89.4 kcal/mol (Calculated for AlPh₃) | Computational (DFT) | FIA is the negative enthalpy change for the gas-phase reaction with a fluoride ion. Higher values indicate stronger Lewis acidity. This calculated value provides a theoretical measure of its intrinsic Lewis acidity. |

| ¹³C NMR Shift of Pyridine Adduct (α-carbon) | Estimated ~150.2 ppm | ¹³C NMR Spectroscopy | Upon coordination to a Lewis acid, the electron density at the pyridine nitrogen is reduced, leading to a downfield shift of the adjacent carbon signals. The α-carbon of free pyridine resonates at ~149.7 ppm.[2] |

Experimental Protocols for Characterization

Characterizing the Lewis acidity of air- and moisture-sensitive compounds like triphenylaluminum requires rigorous anaerobic and anhydrous techniques.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (binding constant Kₐ, enthalpy ΔH, and stoichiometry n) of adduct formation between TPA and a Lewis base.

Methodology:

-

Preparation: All operations must be performed under an inert atmosphere (e.g., in a glovebox). The solvent (e.g., dry toluene or dichloromethane) must be rigorously dried and degassed. The ITC instrument cells must be dried in an oven and transferred to the glovebox while hot.

-

Sample Loading: A precisely known concentration of triphenylaluminum solution (e.g., 1-10 mM) is loaded into the sample cell of the calorimeter. The reference cell is filled with the same dry solvent.

-

Titrant Preparation: A solution of the Lewis base (e.g., pyridine, THF) at a concentration approximately 10-fold higher than the TPA solution is prepared in the same solvent and loaded into the injection syringe.

-

Experiment Execution: The system is allowed to thermally equilibrate. The Lewis base solution is then injected into the TPA solution in small, precise aliquots (e.g., 2-10 µL). The heat released or absorbed after each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of Lewis base to TPA. The resulting binding isotherm is fitted to a suitable model (e.g., a one-site binding model) to extract the thermodynamic parameters Kₐ, ΔH, and n.

NMR Spectroscopic Titration

Objective: To determine the binding stoichiometry and observe the electronic effects of Lewis acid-base adduction via changes in chemical shifts.

Methodology:

-

Preparation: All manipulations are conducted under an inert atmosphere. A stock solution of triphenylaluminum in a dry, deuterated, non-coordinating solvent (e.g., C₆D₆ or CD₂Cl₂) is prepared. A separate stock solution of the Lewis base probe (e.g., pyridine or triethylphosphine oxide for ³¹P NMR) is also prepared.

-

Initial Spectrum: An NMR tube is charged with a known volume of the TPA solution and a reference standard (e.g., TMS). An initial spectrum (e.g., ¹H, ¹³C, or ³¹P) is acquired.

-

Titration: Small, incremental aliquots of the Lewis base stock solution are added to the NMR tube. A spectrum is recorded after each addition, ensuring thorough mixing and temperature equilibration.

-

Data Analysis: The chemical shifts of relevant nuclei on the Lewis base and/or TPA are monitored. A plot of the change in chemical shift (Δδ) versus the molar ratio of Lewis base to TPA is generated. The point of saturation or inflection in the curve can indicate the stoichiometry of the complex. For the Gutmann-Beckett method, the final ³¹P chemical shift of the Et₃PO adduct is used to calculate the Acceptor Number (AN) using the formula: AN = 2.21 × (δ_sample − 41.0).[1][3]

Mechanistic Roles in Organic Synthesis

The Lewis acidity of triphenylaluminum is the cornerstone of its utility in promoting a variety of important organic reactions.

Carbonyl Activation in Aldol Reactions

TPA can coordinate to the oxygen atom of an aldehyde or ketone, enhancing the electrophilicity of the carbonyl carbon. This activation facilitates nucleophilic attack by an enolate or other nucleophile, a key step in reactions like the aldol addition.

Caption: TPA-mediated activation of a carbonyl for nucleophilic attack.

Epoxide Ring-Opening

Triphenylaluminum coordinates to the epoxide oxygen, polarizing the C-O bonds and making the epoxide carbons more susceptible to nucleophilic attack. This facilitates ring-opening, which is a crucial process in polymerization and the synthesis of functionalized alcohols. The regioselectivity of the attack (at the more or less substituted carbon) depends on the specific nucleophile and reaction conditions.

Caption: Lewis acid-catalyzed ring-opening of an epoxide by TPA.

Frustrated Lewis Pair (FLP) Chemistry

When combined with a bulky, sterically hindered Lewis base (e.g., a phosphine like P(t-Bu)₃), triphenylaluminum can form a Frustrated Lewis Pair (FLP). The steric hindrance prevents the formation of a classical adduct, leaving both the Lewis acid and base sites available to cooperatively activate small molecules, such as H₂.

Caption: Heterolytic cleavage of H₂ by a TPA-based FLP.

Conclusion

Triphenylaluminum's pronounced Lewis acidic character, stemming from its electron-deficient aluminum center, makes it a highly effective and versatile reagent in chemical synthesis. A quantitative understanding of its acidity, coupled with precise experimental techniques, allows for the rational design and optimization of catalytic processes. Its ability to activate carbonyls and epoxides, and its participation in advanced applications like frustrated Lewis pair chemistry, underscore its importance in the toolkit of modern chemists, particularly those in the fields of fine chemical synthesis and drug development.

References

A Technical Guide to the Solubility of Triphenylaluminum in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of triphenylaluminum (TPA) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise control of triphenylaluminum in solution is critical.

Executive Summary

Triphenylaluminum is a pyrophoric, moisture-sensitive organoaluminum compound widely utilized in organic synthesis and polymerization catalysis. Its efficacy in these applications is profoundly dependent on its behavior in solution. This guide summarizes the available quantitative and qualitative solubility data for triphenylaluminum in common organic solvents, provides detailed experimental protocols for solubility determination of air-sensitive compounds, and illustrates key concepts through logical diagrams.

Solubility of Triphenylaluminum

Triphenylaluminum exhibits good solubility in many anhydrous organic solvents, a characteristic attributed to its nonpolar, aromatic nature. Aromatic and ether-based solvents are particularly effective at dissolving this compound. However, due to its high reactivity, especially with protic solvents and moisture, all dissolution experiments and applications must be conducted under strictly anhydrous and inert conditions.

Quantitative Solubility Data

Quantitative solubility data for triphenylaluminum is not extensively tabulated in readily accessible literature. However, a key data point is derived from the commercial availability of a 1 M solution in dibutyl ether.[1][2] This information, combined with the solution's density, allows for a quantitative determination of its solubility in this solvent. For other common solvents, qualitative descriptions are provided.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility ( g/100 mL @ 25°C) | Remarks |

| Dibutyl Ether | C₈H₁₈O | 130.23 | 142 | ~22.4 (Calculated) | Commercially available as a 1 M solution with a density of 0.868 g/mL.[1][2] |

| Toluene | C₇H₈ | 92.14 | 111 | Soluble | Triphenylaluminum exists as a monomer in toluene.[1] |

| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | Soluble | Forms a tetrameric structure in solution.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble | Forms a dimeric solvate in solution.[1][3] |

| Hexane | C₆H₁₄ | 86.18 | 69 | Sparingly Soluble | As a nonpolar aliphatic solvent, it is expected to have lower solvating power for the aromatic triphenylaluminum compared to aromatic or ether solvents. |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble | [1] |

Note: The solubility in dibutyl ether was calculated from the molarity (1 mol/L) and molecular weight (258.29 g/mol ) of triphenylaluminum, and the density of the solution (0.868 g/mL). The calculation assumes the volume change upon dissolution is negligible. For other solvents, "Soluble" indicates that the literature describes it as such, but specific quantitative data was not found.

Factors Influencing Solubility

The dissolution of triphenylaluminum is governed by several key factors, primarily related to the principle of "like dissolves like" and the compound's inherent reactivity.

Caption: Logical relationship of factors affecting triphenylaluminum solubility.

Experimental Protocols

The determination of triphenylaluminum solubility requires meticulous handling due to its air- and moisture-sensitive nature. The following protocol outlines a general method for the quantitative determination of solubility.

Materials and Equipment

-

Triphenylaluminum: High-purity, solid.

-

Anhydrous Solvent: HPLC grade, freshly distilled or passed through a solvent purification system.

-

Schlenk Flasks or Glovebox: For maintaining an inert atmosphere (Nitrogen or Argon).

-

Gas-tight Syringes and Needles.

-

Magnetic Stirrer and Stir Bars.

-

Thermostatically Controlled Bath.

-

Centrifuge with sealed rotors.

-

Analytical Balance.

-

Gas Chromatography (GC) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): For quantitative analysis.

Experimental Workflow

Caption: Experimental workflow for determining triphenylaluminum solubility.

Detailed Methodology

-

Preparation: All glassware must be oven-dried at >120°C overnight and cooled under a stream of inert gas. The solvent must be confirmed to be anhydrous. All manipulations should be performed under a positive pressure of high-purity nitrogen or argon, either on a Schlenk line or in a glovebox.

-

Saturation: An excess amount of solid triphenylaluminum is added to a Schlenk flask. A known volume of the anhydrous solvent is then added via a gas-tight syringe.

-

Equilibration: The flask is sealed and placed in a thermostatically controlled bath. The mixture is stirred vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, stirring is stopped, and the excess solid is allowed to settle. For very fine suspensions, the sealed sample may need to be centrifuged.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a gas-tight syringe fitted with a filter needle to prevent transfer of any solid particles.

-

Analysis: The concentration of triphenylaluminum in the sampled solution is determined using a validated analytical technique.

-

Gas Chromatography (GC): The sample can be derivatized and analyzed by GC.

-

ICP-AES: The sample can be carefully hydrolyzed and diluted for the determination of the aluminum concentration.

-

-

Calculation: The solubility is calculated from the determined concentration and expressed in appropriate units (e.g., g/100 mL, mol/L).

Conclusion

Triphenylaluminum is a highly reactive organometallic compound with good solubility in anhydrous aromatic and ether-based organic solvents. While precise quantitative data across a wide range of solvents is limited in the public domain, this guide provides the currently available information and a robust experimental framework for its determination. The protocols and data presented herein are intended to aid researchers in the safe and effective use of triphenylaluminum in their work. Extreme caution and adherence to proper air-sensitive handling techniques are paramount when working with this compound.

References

Spectroscopic Data for Triphenylaluminum: An In-depth Technical Guide

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and bonding characteristics of organometallic compounds is paramount. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for triphenylaluminum, a widely used organoaluminum reagent.

Triphenylaluminum (TPA) is a dimeric organoaluminum compound in the solid state and in non-coordinating solvents, featuring bridging phenyl groups. This structure significantly influences its spectroscopic properties. As an air- and moisture-sensitive compound, specialized handling techniques are required for accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triphenylaluminum in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the phenyl rings.

¹H NMR Data

The proton NMR spectrum of triphenylaluminum displays signals corresponding to the ortho, meta, and para protons of the phenyl rings. The integration of these signals confirms the presence of three phenyl groups.

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| ortho-H | 7.80 - 7.76 | Multiplet |

| meta/para-H | 7.34 - 7.30 | Multiplet |

Note: Data obtained from a source referencing characterization of triphenylaluminum.[1] The specific deuterated solvent and spectrometer frequency were not provided.

¹³C NMR Data

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of triphenylaluminum. The chemical shifts are indicative of the different carbon environments within the phenyl rings, including the ipso-carbon directly bonded to the aluminum atom. In solution, an equilibrium between monomeric and dimeric forms can exist, which may affect the observed chemical shifts, especially for the ipso-carbon.

| Carbon | Chemical Shift (δ, ppm) |

| ipso-C | 146.74 |

| Aromatic C | 137.99 |

| Aromatic C | 127.50 |

| Aromatic C | 127.06 |

Note: Data obtained from a source referencing characterization of triphenylaluminum.[1] The specific deuterated solvent and spectrometer frequency were not provided.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying characteristic functional groups and metal-carbon bonds in organometallic compounds.

The IR spectrum of triphenylaluminum exhibits several key absorption bands that are diagnostic of its structure.

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C-C Stretch | 1400 - 1600 |

| Out-of-plane Aromatic C-H Bend | 800 - 900 |

| Al-C Stretch | 500 - 700 |

Note: These are characteristic frequency ranges for the specified vibrational modes in triphenylaluminum.[1]

Experimental Protocols

Due to the pyrophoric nature of triphenylaluminum, all manipulations must be carried out under an inert atmosphere, such as nitrogen or argon, using standard Schlenk line or glovebox techniques.

NMR Sample Preparation (General Protocol for Air-Sensitive Compounds)

-

Glassware Preparation: An NMR tube and a small vial are dried in an oven at >100 °C for several hours to remove any adsorbed water and then cooled under a stream of inert gas.

-

Sample Weighing and Dissolution: Inside a glovebox, a few milligrams of triphenylaluminum are weighed into the vial. The appropriate deuterated solvent (e.g., deuterated benzene, C₆D₆, or deuterated toluene, C₇D₈) is added to dissolve the sample.

-

Transfer to NMR Tube: The resulting solution is carefully transferred into the NMR tube using a pipette.

-

Sealing: The NMR tube is securely capped. For highly sensitive samples or for long-term storage, an NMR tube with a J. Young valve is recommended to ensure a hermetic seal.

-

Data Acquisition: The NMR spectrum is then acquired on a spectrometer.

IR Sample Preparation (General Protocol for Air-Sensitive Compounds)

For air-sensitive solids like triphenylaluminum, IR spectra are typically recorded as a Nujol mull or using a solid-state transmission cell prepared in a glovebox.

Nujol Mull Method:

-

Grinding: In a glovebox, a small amount of triphenylaluminum is placed in an agate mortar. A drop of Nujol (mineral oil) is added.

-

Mulling: The mixture is ground with a pestle until a fine, uniform paste is formed.

-

Sample Mounting: The paste is spread evenly between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The plates are placed in a sample holder and the IR spectrum is recorded. A reference spectrum of Nujol should also be taken to subtract its characteristic peaks from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an air-sensitive compound like triphenylaluminum.

References

The Thermal Stability and Decomposition of Triphenylaluminum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylaluminum (TPA), an organoaluminum compound with the formula Al(C₆H₅)₃, is a potent Lewis acid utilized in various chemical syntheses. Despite its utility, its high reactivity, particularly its thermal sensitivity, necessitates a thorough understanding of its stability and decomposition pathways for safe and effective handling. This technical guide provides a comprehensive overview of the thermal stability and decomposition of triphenylaluminum, consolidating available data on its decomposition products and thermal behavior. Methodologies for the thermal analysis of this air- and moisture-sensitive compound are detailed, and its decomposition pathways are illustrated.

Introduction

Triphenylaluminum is a white crystalline solid that is highly reactive towards air and moisture, undergoing vigorous decomposition upon contact.[1][2][3][4] In the presence of water, it hydrolyzes to form aluminum hydroxide and benzene.[1] Its thermal decomposition in an inert atmosphere, however, proceeds through different, temperature-dependent mechanisms, primarily involving the cleavage of the aluminum-carbon bond.[1] In the solid state, triphenylaluminum exists as a dimer with bridging phenyl groups.[5] This guide focuses on the thermal decomposition of triphenylaluminum in the absence of air and moisture.

Physicochemical Properties

A summary of the key physicochemical properties of triphenylaluminum is presented in Table 1. It is important to note the variability in the reported melting point, which may be attributed to impurities or the presence of ether adducts from synthesis.

Table 1: Physicochemical Properties of Triphenylaluminum

| Property | Value | References |

| Molecular Formula | C₁₈H₁₅Al | [3] |

| Molecular Weight | 258.3 g/mol | [2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 70 - 237 °C | [1][3] |

| Boiling Point | 245 °C | [1] |

| Structure | Dimeric in solid state | [5] |

Thermal Decomposition of Triphenylaluminum

The thermal decomposition of triphenylaluminum in an inert atmosphere is a complex process that is not extensively documented in readily available literature. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure triphenylaluminum is scarce, general observations from related studies and conference proceedings provide some insight.

Decomposition Temperature

A 1959 conference proceeding noted that a partially hydrolyzed, toluene-insoluble solid of triphenylaluminum decomposes slowly above 320°C.[6] This suggests that the decomposition of pure, unsolvated triphenylaluminum likely occurs at elevated temperatures. The precise onset of decomposition and the temperatures of maximum decomposition rate for pure triphenylaluminum under controlled heating in an inert atmosphere are not well-documented in the reviewed literature.

Decomposition Products

The primary decomposition pathway for triphenylaluminum in an inert atmosphere involves the homolytic cleavage of the aluminum-carbon bond. This process is expected to generate phenyl radicals, which can then undergo various secondary reactions. The anticipated decomposition products include:

-

Benzene: Formed by the abstraction of a hydrogen atom by a phenyl radical. The violent reaction with water also yields benzene.[1]

-

Biphenyl: Formed by the coupling of two phenyl radicals.

-

Aluminum-containing residues: Non-volatile products, likely aluminum metal or aluminum carbide.

A key study on the hydrolysis of triphenylaluminum reported that while the reaction with excess water is violent and produces benzene, neither biphenyl nor phenol were detected.[6] This observation pertains to hydrolysis and may not directly reflect the product distribution from thermal decomposition in an inert atmosphere.

Table 2: Expected Thermal Decomposition Products of Triphenylaluminum in an Inert Atmosphere

| Product | Formation Pathway |

| Benzene | Hydrogen abstraction by phenyl radical |

| Biphenyl | Coupling of two phenyl radicals |

| Aluminum Residue | Non-volatile decomposition product |

Experimental Protocols for Thermal Analysis

The high reactivity of triphenylaluminum necessitates specialized handling techniques for its thermal analysis. All sample preparation and loading into the thermal analyzer must be performed under an inert atmosphere, such as in a glovebox.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For triphenylaluminum, TGA can be used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue.

Suggested TGA Protocol:

-

Sample Preparation: Inside an argon or nitrogen-filled glovebox, load 5-10 mg of triphenylaluminum into a ceramic (e.g., alumina) TGA pan.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 50-100 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is a standard starting point. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to determine the activation energy of decomposition using methods like the Ozawa-Flynn-Wall analysis.

-

Temperature Range: 25 °C to 600 °C. The final temperature should be sufficient to ensure complete decomposition.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show a step-wise decrease in mass corresponding to the decomposition of triphenylaluminum. The derivative of the TGA curve (DTG curve) will show peaks at the temperatures of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. For triphenylaluminum, DSC can be used to determine the enthalpy of decomposition and to detect any phase transitions prior to decomposition.

Suggested DSC Protocol:

-

Sample Preparation: Inside an inert atmosphere glovebox, hermetically seal 1-5 mg of triphenylaluminum in an aluminum DSC pan. A pinhole in the lid may be necessary to allow for the escape of gaseous decomposition products, though this can affect the enthalpy measurement.

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Range: 25 °C to 400 °C, or a temperature range determined by prior TGA analysis to encompass the decomposition event.

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. Decomposition is typically an endothermic process due to bond breaking, but subsequent reactions of the products could be exothermic. The area under the decomposition peak is proportional to the enthalpy of decomposition.

Evolved Gas Analysis (EGA)

To identify the gaseous decomposition products, the outlet of the TGA can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

TGA-MS/FTIR Protocol:

-

Follow the TGA protocol as described above.

-

The transfer line between the TGA and the spectrometer must be heated to prevent condensation of the evolved products.

-

The spectrometer will continuously analyze the gases evolved from the TGA furnace, allowing for the identification of decomposition products as a function of temperature.

Decomposition Pathway and Experimental Workflow

The following diagrams illustrate the proposed thermal decomposition pathway of triphenylaluminum and a typical experimental workflow for its thermal analysis.

Caption: Proposed thermal decomposition pathway of triphenylaluminum.

Caption: Experimental workflow for the thermal analysis of triphenylaluminum.

Conclusion

References

The History and Discovery of Triphenylaluminum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylaluminum ((C₆H₅)₃Al), a pivotal organoaluminum compound, has played a significant role in the advancement of organic synthesis and polymer chemistry. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and characterization of triphenylaluminum. It details key experimental protocols for its preparation, presents its physicochemical properties in structured tables, and illustrates its utility, particularly as a co-catalyst in Ziegler-Natta polymerization, through detailed diagrams. This document serves as an in-depth resource for researchers and professionals engaged in chemical and pharmaceutical sciences.

Introduction

Triphenylaluminum, a colorless crystalline solid, is a dimeric organoaluminum compound with the formula Al₂(C₆H₅)₆. Its discovery and subsequent study have been instrumental in the development of organometallic chemistry. As a potent Lewis acid and a precursor to other organoaluminum reagents, it has found widespread application in various chemical transformations, most notably in the stereospecific polymerization of olefins. This guide will delve into the historical milestones, synthetic methodologies, structural elucidation, and key applications of this remarkable compound.

History and Discovery

The journey of organoaluminum chemistry began in the 19th century, but it was in the mid-20th century that significant progress was made, leading to the synthesis and understanding of compounds like triphenylaluminum.

-

1859: The first organoaluminum compound, ethylaluminum sesquiiodide ((C₂H₅)₃Al₂I₃), was synthesized by Hallwachs and Schafarik. This discovery laid the groundwork for the field of organoaluminum chemistry.

-

Early 20th Century: Early attempts to synthesize triorganoaluminum compounds were made by chemists such as Friedel and Crafts, Hilpert and Grüttner, and Gilman and Marple. However, these efforts often resulted in the isolation of impure, resinous materials.

-

1950s: The field of organoaluminum chemistry was revolutionized by the work of Karl Ziegler and his colleagues. Their development of the "direct synthesis" of trialkylaluminum compounds from aluminum, hydrogen, and alkenes, and their subsequent application in olefin polymerization, earned Ziegler the Nobel Prize in Chemistry in 1963.[1]

-

1951: The first successful synthesis of triphenylaluminum was reported.

-

1957: Wittig and Wittenberg reported the synthesis of crystalline triphenylaluminum in a 43% yield by reacting phenyllithium with aluminum chloride.[2]

Synthesis of Triphenylaluminum

Several methods have been developed for the synthesis of triphenylaluminum. The choice of method often depends on the desired purity, scale, and available starting materials.

From Diphenylmercury and Aluminum

This is a classic and reliable method for preparing high-purity triphenylaluminum.

Experimental Protocol:

-

Apparatus Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus is thoroughly dried and flushed with dry, oxygen-free nitrogen.

-

Reaction: To the flask are added 10.8 g (0.4 gram-atom) of aluminum foil (cut into small pieces) and 107.1 g (0.3 mol) of diphenylmercury. 250 mL of dry xylene is then added as the solvent.

-

Reflux: The reaction mixture is heated to reflux (approximately 140-145 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the aluminum foil and the formation of a gray precipitate of mercury.

-

Isolation: The hot reaction mixture is filtered through a heated, coarse-porosity fritted-glass funnel to remove the precipitated mercury. The filtrate is then cooled to room temperature and subsequently to 0 °C to crystallize the triphenylaluminum.

-

Purification: The crystalline product is collected by filtration under a nitrogen atmosphere, washed with cold, dry pentane, and dried under vacuum.

From Phenylmagnesium Bromide and Aluminum Trichloride

The Grignard reaction provides a more accessible route to triphenylaluminum, avoiding the use of highly toxic mercury compounds.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer, 24.3 g (1.0 mol) of magnesium turnings are placed. A solution of 157 g (1.0 mol) of bromobenzene in 500 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The reaction is maintained at a gentle reflux until all the magnesium has reacted.

-

Reaction with Aluminum Trichloride: A solution of 44.5 g (0.33 mol) of anhydrous aluminum trichloride in 200 mL of anhydrous diethyl ether is prepared in a separate flask. This solution is then added slowly to the freshly prepared phenylmagnesium bromide solution with vigorous stirring and cooling in an ice bath.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours. The mixture is then cooled, and the precipitated magnesium salts are removed by filtration under a nitrogen atmosphere.

-

Isolation: The diethyl ether is removed from the filtrate by distillation under reduced pressure to yield crude triphenylaluminum.

-

Purification: The crude product can be purified by recrystallization from a mixture of toluene and hexane.

From Phenyllithium and Aluminum Chloride

This method, reported by Wittig and Wittenberg, provides a good yield of crystalline triphenylaluminum.[2]

Experimental Protocol:

-

Phenyllithium Preparation: A solution of phenyllithium in diethyl ether is prepared by the reaction of bromobenzene or chlorobenzene with lithium metal.

-

Reaction: To a stirred solution of 0.1 mol of phenyllithium in diethyl ether, a solution of 4.4 g (0.033 mol) of anhydrous aluminum trichloride in 50 mL of diethyl ether is added dropwise at room temperature.

-

Isolation: A white precipitate of lithium chloride forms immediately. The reaction mixture is stirred for an additional hour, and then the precipitate is removed by filtration under an inert atmosphere.

-

Purification: The ether is removed from the filtrate under vacuum, and the resulting solid is recrystallized from benzene or toluene to afford crystalline triphenylaluminum.

Physicochemical Properties and Characterization

Triphenylaluminum is a white, crystalline solid that is highly reactive towards air and moisture. It exists as a dimer in the solid state and in non-coordinating solvents.

Table 1: Physical and Chemical Properties of Triphenylaluminum

| Property | Value |

| Molecular Formula | C₁₈H₁₅Al |

| Molar Mass | 258.29 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 237 °C |

| Boiling Point | Sublimes at 240 °C (1 mmHg) |

| Solubility | Soluble in aromatic hydrocarbons (benzene, toluene), ethers; reacts with water and alcohols. |

| Structure | Dimeric (Al₂(C₆H₅)₆) in the solid state |

Crystal Structure

The crystal structure of dimeric triphenylaluminum (Al₂(C₆H₅)₆) has been determined by X-ray diffraction. The two aluminum atoms are bridged by two phenyl groups, with the aluminum atoms adopting a distorted tetrahedral geometry.

Table 2: Selected Bond Lengths and Angles in Dimeric Triphenylaluminum

| Parameter | Value |

| Al-C (terminal) | ~1.96 Å |

| Al-C (bridging) | ~2.14 Å |

| Al...Al distance | ~2.70 Å |

| C(terminal)-Al-C(terminal) angle | ~115° |

| C(bridging)-Al-C(bridging) angle | ~102° |

| Al-C(bridging)-Al angle | ~75° |

In the presence of Lewis bases such as tetrahydrofuran (THF), the dimer is cleaved to form monomeric adducts, for example, (C₆H₅)₃Al·THF.

Spectroscopic Characterization

Infrared (IR) Spectroscopy: The IR spectrum of triphenylaluminum exhibits characteristic absorption bands for the phenyl groups.

Table 3: Characteristic IR Absorptions of Triphenylaluminum

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretching |

| ~1580 | Aromatic C=C stretching |

| ~1070 | In-plane C-H bending |

| ~730, ~695 | Out-of-plane C-H bending |

| Below 600 | Al-C stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing triphenylaluminum and its complexes. The chemical shifts of the phenyl protons and carbons can provide information about the electronic environment of the aluminum center. Due to the dynamic exchange of bridging and terminal phenyl groups in solution, the NMR spectra can be temperature-dependent.

Applications in Organic Synthesis

Triphenylaluminum is a versatile reagent in organic synthesis, primarily utilized as a Lewis acid and as a source of phenyl anions.

Co-catalyst in Ziegler-Natta Polymerization

One of the most significant applications of triphenylaluminum is as a co-catalyst, typically with a transition metal compound (e.g., titanium tetrachloride), in the Ziegler-Natta polymerization of olefins like ethylene and propylene.[1] The organoaluminum compound activates the transition metal catalyst, forming the active sites for polymerization.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of triphenylaluminum via the Grignard route.

Ziegler-Natta Polymerization Pathway

The following diagram illustrates the key steps in the Ziegler-Natta polymerization of an alkene, where an organoaluminum compound like triphenylaluminum acts as a co-catalyst to activate the titanium catalyst.

Safety and Handling

Triphenylaluminum is a pyrophoric solid that reacts violently with water and protic solvents. It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques. Appropriate personal protective equipment, including flame-retardant lab coats, safety glasses, and gloves, must be worn.

Conclusion

Triphenylaluminum has a rich history and continues to be a compound of significant interest in both academic and industrial research. Its synthesis, while requiring careful handling, is well-established through several reliable methods. The unique structural and electronic properties of triphenylaluminum, particularly its ability to form dimeric structures and act as a potent Lewis acid, have cemented its role as a valuable reagent in organic synthesis and a crucial component in polymerization catalysis. This guide has provided a detailed overview of the core aspects of triphenylaluminum chemistry, offering a valuable resource for professionals in the field.

References

Triphenylaluminum: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of triphenylaluminum (TPA), a pivotal organoaluminum compound in organic synthesis and catalysis. This document consolidates key data, outlines experimental methodologies for property determination, and presents a visualization of its molecular structure to support researchers and professionals in its handling and application.

Core Physical Properties of Triphenylaluminum

Triphenylaluminum is a white crystalline solid that is highly reactive, particularly with air and water.[1][2] Its physical characteristics are crucial for its use as a Lewis acid and in various chemical transformations.[1][2] A summary of its key physical properties is presented in the table below. It is important to note the discrepancies in reported melting and boiling points, which may be attributed to the purity of the substance and the experimental conditions under which these values were determined. For instance, purified triphenylaluminum, after removal of its etherate, exhibits a significantly higher melting point.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₅Al | [2][3][4] |

| Molecular Weight | 258.29 g/mol | [2][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 229–232 °C (purified) | [1] |

| 237 °C | [2][5] | |

| 70 °C | [5] | |

| Boiling Point | 245 °C | [5] |

| 78.8 °C at 760 mmHg | [2] | |

| Density | 0.868 g/mL at 25 °C (of a 1 M solution in dibutyl ether) | [3][5] |

| Solubility | Insoluble in water. Soluble in organic solvents such as chloroform and toluene.[5] Readily soluble in anhydrous organic solvents like dibutyl ether.[5] | [5] |

Experimental Protocols

The accurate determination of the physical properties of triphenylaluminum necessitates rigorous experimental techniques, particularly given its sensitivity to air and moisture. All operations should be conducted under an inert atmosphere, such as prepurified nitrogen or in a nitrogen-filled dry box.[1]

Synthesis and Purification of Triphenylaluminum

A common method for the synthesis of triphenylaluminum involves the reaction of diphenylmercury with aluminum wool in sodium-dried xylene.[1] The reaction mixture is refluxed for 24 hours at 140–150 °C.[1] Following the reaction, the xylene is distilled off under reduced pressure.[1]

The purification of the resulting triphenylaluminum is a critical step to obtain accurate physical property measurements. A detailed procedure is described in Organic Syntheses:

-

Extraction: The crude product is transferred to a Soxhlet extraction apparatus and extracted with dry ether for 15–20 hours.[1] During this process, white crystals of triphenylaluminum etherate precipitate in the collection flask.[1]

-

Isolation of Etherate: The ether is decanted, and the crystals of the etherate are washed with dry ether and then dried under reduced pressure at 25 °C.[1] The melting point of the triphenylaluminum etherate is 126–130 °C.[1]

-

Sublimation for Pure Triphenylaluminum: To obtain pure, ether-free triphenylaluminum, the etherate is heated at 150 °C under a vacuum of 0.1 mmHg for approximately 13 hours.[1] This process removes the ether of crystallization, yielding pure triphenylaluminum with a melting point of 229–232 °C.[1]

Determination of Melting Point

The melting point of purified triphenylaluminum can be determined using a standard melting point apparatus, such as a Mel-Temp apparatus.

-

Sample Preparation: A small amount of the purified solid triphenylaluminum is loaded into a capillary tube (1-2 mm high).[6]

-

Measurement: The capillary tube is placed in the heating block of the apparatus.[6] The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[6]

-

Observation: The melting range is recorded from the temperature at which the first droplet of liquid appears (T1) to the temperature at which the entire sample has melted (T2).[6] For a pure crystalline compound, this range should be narrow, typically 0.5-1 °C.[6]

Determination of Boiling Point

Due to the high melting point and potential for decomposition at elevated temperatures, determining the boiling point of triphenylaluminum requires careful consideration. Standard methods such as distillation or the Thiele tube method can be adapted.

Distillation Method:

-

Apparatus Setup: A simple distillation apparatus is assembled using dry glassware under an inert atmosphere.[7] This includes a distilling flask, a condenser, a receiving flask, and a thermometer.[7]

-

Procedure: The substance is placed in the distilling flask with boiling chips.[7] The liquid is heated to its boiling point, and the vapor is allowed to distill and condense into the receiving flask.[7] The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to obtain an accurate reading of the boiling point.[7] The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[7]

Thiele Tube Method (for small quantities):

-

Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.[7]

-

Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube filled with a high-boiling, inert oil.[7]

-

Measurement: The Thiele tube is gently heated.[7] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heating is then stopped, and the apparatus is allowed to cool.[7] The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

Molecular Structure of Triphenylaluminum

The molecular structure of triphenylaluminum consists of a central aluminum atom bonded to three phenyl groups. This structure is fundamental to its chemical reactivity and physical properties.

Caption: Molecular structure of triphenylaluminum.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Cas 841-76-9,ALUMINUM TRIPHENYL | lookchem [lookchem.com]

- 3. Triphenylaluminum solution 1 M in dibutyl ether | Sigma-Aldrich [sigmaaldrich.com]

- 4. Aluminum, triphenyl- | C18H15Al | CID 16684219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Aluminum, triphenyl- | 841-76-9 [smolecule.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

Triphenylaluminum: A Comprehensive Technical Guide to Hazards and Safety

For researchers, scientists, and drug development professionals, understanding the inherent risks and proper handling protocols for highly reactive reagents is paramount. Triphenylaluminum ((C₆H₅)₃Al), a powerful Lewis acid and versatile reagent in organic synthesis, falls squarely into this category.[1][2] This guide provides an in-depth overview of the hazards associated with triphenylaluminum and outlines essential safety precautions and handling procedures to ensure its safe use in a laboratory setting.

Physicochemical Properties and Hazard Profile

Triphenylaluminum is a white crystalline solid that is highly reactive, particularly with water and air.[1][3] Its utility as a reagent is directly linked to its hazardous nature, necessitating stringent safety measures.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and hazard classifications for triphenylaluminum.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅Al | [2][4] |

| Molecular Weight | 258.29 g/mol | [2] |

| Melting Point | 237 °C | [2][4] |

| Boiling Point | 245 °C | [3] |

| Flash Point | 17 °C | [2][4] |

| Density | 0.868 g/mL at 25 °C | [2][4] |

| Hazard Classification | Code | Description | Source |

| Flammable Liquids | H225 | Highly flammable liquid and vapor | [3][5] |

| Pyrophoric Solids | H250 | Catches fire spontaneously if exposed to air | [3][5] |

| Substances which in contact with water, emit flammable gases | H260 | In contact with water releases flammable gases which may ignite spontaneously | [3][5] |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [3][5] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage | [3][5] |

| Irritating to the respiratory system | R37 | Irritating to the respiratory system | [4] |

| Harmful to aquatic organisms | R52/53 | Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment | [4] |

Reactivity and Hazards

The primary hazards of triphenylaluminum stem from its extreme reactivity.

-

Pyrophoricity : Triphenylaluminum is pyrophoric, meaning it can ignite spontaneously upon contact with air.[3][5] This necessitates handling under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Water Reactivity : It reacts violently with water and protic solvents, releasing flammable gases that can ignite.[2][3] This reaction is exothermic and can be explosive.

-

Corrosivity : Triphenylaluminum is corrosive and can cause severe burns to the skin and eyes upon contact.[3][4][5]

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is critical when working with triphenylaluminum. The following procedures are based on established laboratory practices.

General Handling Precautions

-